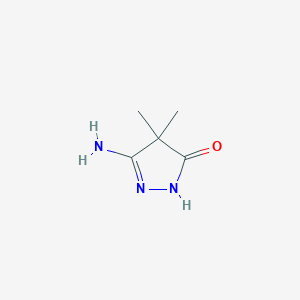

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

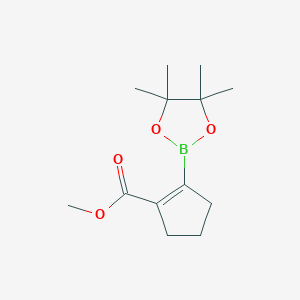

“5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a type of five-membered heterocyclic compound that contain two nitrogen atoms . They are found in a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one”, often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a chemosensor was synthesized by condensation reaction using “4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one” and “2,5-dihydroxy actophenone” .Molecular Structure Analysis

The molecular structure of “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be analyzed using various methods such as X-ray analysis and 3D SD file . These methods provide detailed information about the arrangement of atoms in the molecule and their chemical bonds.Chemical Reactions Analysis

The chemical reactions involving “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be complex and varied. For example, it has been used as an effective sensor of metal ions . In another study, a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be determined using various techniques such as UV spectrum and NMR spectrum . These techniques provide information about the compound’s absorption peaks, chemical shifts, and other properties.Aplicaciones Científicas De Investigación

Organic Synthesis

5-Amino-pyrazoles, including 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Development of New Drugs

Imidazole, a related compound to 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Industrial Applications

Propiedades

IUPAC Name |

3-amino-4,4-dimethyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-8-4(5)9/h1-2H3,(H2,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPZVKLJDRCVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NNC1=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)

![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)

![N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006225.png)

![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)

![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)